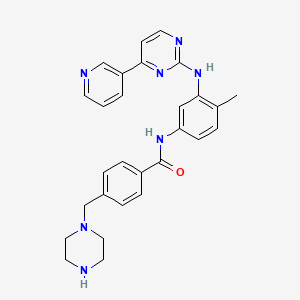

N-Desmethyl Imatinib

Übersicht

Beschreibung

N-Desmethyl Imatinib ist ein pharmakologisch aktiver Metabolit von Imatinib, einem bekannten Tyrosinkinase-Inhibitor, der hauptsächlich zur Behandlung der chronisch myeloiden Leukämie (CML) und gastrointestinaler Stromatumoren (GIST) eingesetzt wird. Diese Verbindung entsteht durch den Stoffwechselprozess unter Beteiligung von Cytochrom-P450-Enzymen, insbesondere CYP3A4 und CYP3A5 . This compound behält eine signifikante biologische Aktivität bei, die mit seiner Muttersubstanz Imatinib vergleichbar ist .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Imatinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Eingesetzt bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme.

5. Wirkmechanismus

This compound übt seine Wirkung durch Hemmung der Aktivität spezifischer Tyrosinkinasen aus, darunter BCR-ABL, c-KIT und der Rezeptor für den Plättchenwachstumsfaktor (PDGFR). Diese Kinasen spielen eine entscheidende Rolle bei der Zellproliferation und dem Überleben. Durch die Hemmung dieser Ziele stört this compound die Signalwege, die das Wachstum und das Überleben von Krebszellen antreiben, was zu ihrer Apoptose (programmierter Zelltod) führt .

Ähnliche Verbindungen:

Imatinib: Die Muttersubstanz, die in der Krebstherapie weit verbreitet ist.

Nilotinib: Ein weiterer Tyrosinkinase-Inhibitor mit einem ähnlichen Wirkmechanismus.

Dasatinib: Ein Multi-Target-Kinase-Inhibitor, der zur Behandlung von CML eingesetzt wird.

Bosutinib: Ein dualer Src/Abl-Kinase-Inhibitor, der in der CML-Therapie eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig, da es als Metabolit von Imatinib gebildet wird und eine signifikante biologische Aktivität beibehält. Im Gegensatz zu einigen anderen Metaboliten übt es weiterhin therapeutische Wirkungen aus, was es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld macht .

Wirkmechanismus

Target of Action

N-Desmethyl Imatinib, also known as DMI, is a major active metabolite of Imatinib . Imatinib is a tyrosine kinase inhibitor that targets Bcr-Abl, platelet-derived growth factor receptor (PDGFR), and KIT . These targets play crucial roles in cell proliferation and survival, making them important in the treatment of certain types of cancer .

Mode of Action

This compound inhibits the tyrosine kinase activity of its targets, similar to its parent compound, Imatinib . By inhibiting these enzymes, it blocks the proliferation and induces apoptosis in Bcr-Abl positive cell lines . This results in the suppression of cancer cell growth and survival .

Biochemical Pathways

Imatinib is metabolized by CYP3A4/CYP3A5 to this compound . This metabolite exhibits in vitro activity comparable to that of the parent drug . The metabolic process involves the demethylation of Imatinib by the cytochrome P450 (CYP) isomer CYP3A4 .

Pharmacokinetics

The pharmacokinetics of Imatinib, and by extension this compound, are characterized by large interpatient variability . Imatinib is a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of Imatinib . Concentration monitoring of Imatinib and this compound is considered necessary to enhance the safe and effective use of Imatinib .

Result of Action

The inhibition of tyrosine kinase activity by this compound leads to the blocking of proliferation and induction of apoptosis in Bcr-Abl positive cell lines . This results in the suppression of cancer cell growth and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A and the genetic polymorphism of P-glycoprotein may contribute to variability in the pharmacokinetics of Imatinib . Additionally, the concentration of Imatinib and this compound in the body can be influenced by factors such as diet, other medications, and individual patient characteristics .

Biochemische Analyse

Biochemical Properties

N-Desmethyl Imatinib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . These interactions are essential for the compound’s activation and subsequent therapeutic effects. Additionally, this compound interacts with P-glycoprotein, a drug efflux transporter, which can influence its bioavailability and clearance .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the Bcr-Abl tyrosine kinase, a protein that plays a critical role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition leads to the suppression of abnormal cell proliferation and induces apoptosis in cancer cells. Furthermore, this compound affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound can inhibit other tyrosine kinases, such as c-KIT and PDGFR, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits a long elimination half-life, which contributes to its sustained therapeutic effects . Studies have shown that this compound remains stable under various conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with continued inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 . This metabolic pathway involves the demethylation of Imatinib to form this compound, which retains similar therapeutic properties . The compound’s metabolism can be influenced by various factors, including genetic polymorphisms and interactions with other drugs that modulate CYP3A4 activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It is a substrate for P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, this compound interacts with organic cation transporters (OCT1 and OCTN2) and organic anion transporting polypeptides (OATP1A2 and OATP1B3), which play roles in its distribution and elimination .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . Additionally, this compound can accumulate in the nucleus, where it may influence gene expression and other nuclear processes .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: N-Desmethyl Imatinib wird durch Demethylierung von Imatinib synthetisiert. Der Prozess umfasst typischerweise die Verwendung spezifischer Demethylierungsmittel unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Cytochrom-P450-Enzymen, insbesondere CYP3A4 und CYP3A5, die die Entfernung einer Methylgruppe von Imatinib ermöglichen .

Industrielle Produktionsmethoden: In einem industriellen Umfeld beinhaltet die Herstellung von this compound groß angelegte Biotransformationsverfahren unter Verwendung von mikrobiellen oder enzymatischen Systemen. Diese Systeme werden optimiert, um die Ausbeute und Reinheit der Verbindung zu verbessern. Der Prozess wird sorgfältig überwacht, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Desmethyl Imatinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel gefördert wird.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Wichtigste gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können durch Oxidation hydroxylierte Derivate entstehen, während durch Reduktion desoxygenierte Verbindungen gebildet werden .

Vergleich Mit ähnlichen Verbindungen

Imatinib: The parent compound, used widely in cancer treatment.

Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

Dasatinib: A multi-targeted kinase inhibitor used in the treatment of CML.

Bosutinib: A dual Src/Abl kinase inhibitor used in CML therapy.

Uniqueness of N-Desmethyl Imatinib: this compound is unique due to its formation as a metabolite of Imatinib and its retention of significant biological activity. Unlike some other metabolites, it continues to exert therapeutic effects, making it a valuable compound in both clinical and research settings .

Biologische Aktivität

N-Desmethyl imatinib (NDMI), also known as CGP 74588, is a significant metabolite of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Understanding the biological activity of NDMI is crucial for optimizing therapeutic strategies and managing drug interactions.

Pharmacokinetics and Metabolism

Imatinib is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form NDMI, which constitutes about 10-15% of the administered dose of imatinib . The pharmacokinetic profile of NDMI shows that it is well absorbed when administered orally, achieving a bioavailability exceeding 97% .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | >97% |

| Plasma Concentration (Cmax) | 285 ± 95 ng/mL (increased to 318 ± 95 ng/mL with St. John's wort) |

| Area Under Curve (AUC) | Not specified |

In Vitro Studies

NDMI has been shown to exhibit biological activity, albeit at a lower potency compared to imatinib. Specifically, its effectiveness against the BCR-ABL fusion protein, which is pivotal in CML, is approximately three times lower than that of imatinib . In studies involving K562 cells (a model for CML), NDMI demonstrated a capacity to inhibit cell proliferation and induce apoptosis in sensitive cell lines, although these effects were significantly weaker than those produced by imatinib .

Interaction with P-Glycoprotein

One critical aspect of NDMI's biological activity is its interaction with P-glycoprotein (P-gp), an efflux transporter that can influence drug resistance. Research indicates that NDMI accumulates more effectively than imatinib in sensitive K562 cells but is less effective in multidrug-resistant K562/Dox cells due to the overexpression of P-gp . This suggests that NDMI may serve as a substrate for P-gp, potentially affecting its therapeutic efficacy in resistant cases.

Drug-Drug Interactions

NDMI influences the pharmacokinetics of co-administered drugs through its inhibition of various cytochrome P450 enzymes (CYP2C8, CYP2D6, and CYP3A4) . This interaction can lead to altered drug levels and efficacy in patients receiving multiple medications. For instance, when combined with St. John's wort, a known inducer of CYP3A4, the plasma concentration of NDMI was observed to increase significantly .

Case Studies

In clinical settings, monitoring the levels of both imatinib and NDMI has proven beneficial for optimizing treatment regimens. A cohort study utilizing LC-MS/MS methods highlighted the importance of therapeutic drug monitoring for improving patient outcomes in CML treatment .

Table 2: Case Study Summary on this compound

Eigenschaften

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193500 | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-02-6 | |

| Record name | N-Desmethylimatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-74588 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-desmethyl imatinib exert its therapeutic effect?

A: Like its parent compound imatinib, NDI functions as a tyrosine kinase inhibitor. Both compounds exert their primary therapeutic effect by inhibiting the BCR-ABL tyrosine kinase [, , , ], an aberrant protein formed by the fusion of the BCR and ABL genes. This fusion protein drives the uncontrolled proliferation of white blood cells, leading to CML.

Q2: Does this compound exhibit similar potency to imatinib?

A: While both compounds target BCR-ABL, research suggests NDI exhibits a slightly lower potency compared to imatinib [, ]. This difference might be attributed to subtle structural variations influencing their binding affinity to the target kinase.

Q3: Are there any differences in the downstream effects of imatinib and this compound?

A: While both compounds primarily target BCR-ABL, research hints at potential differences in their downstream effects. For example, one study found that ABCG2, a protein involved in drug transport, exhibits a stronger influence on the efficacy of NDI compared to imatinib []. This suggests that the cellular handling and subsequent effects of these compounds might differ, warranting further investigation.

Q4: How is this compound formed in the body?

A: NDI is primarily formed through the metabolism of imatinib by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8 [, , , , ]. This biotransformation process plays a key role in determining the plasma concentrations of both compounds.

Q5: How significant is the contribution of CYP2C8 to this compound formation?

A: Research indicates that genetic variations in the CYP2C8 enzyme can significantly influence the metabolism of imatinib to NDI. Specifically, the CYP2C8*3 polymorphism has been identified as a gain-of-function variant, leading to increased NDI formation [, ]. This highlights the role of pharmacogenomics in understanding interindividual variability in drug response.

Q6: Does apigenin, a natural flavonoid, interact with imatinib metabolism?

A: Studies in rats revealed that apigenin can influence the pharmacokinetics of both imatinib and NDI. Interestingly, the effects varied depending on the duration of apigenin administration. Short-term exposure appeared to inhibit metabolism, while long-term exposure seemed to accelerate it []. This suggests a complex interplay between apigenin and the metabolic pathways involved in imatinib and NDI clearance.

Q7: Why is therapeutic drug monitoring of imatinib and this compound important?

A: Therapeutic drug monitoring (TDM) of imatinib and NDI is crucial due to the substantial interindividual variability in their pharmacokinetics [, , , ]. Factors like age, genetics, co-medications, and disease state can significantly impact drug exposure, influencing both efficacy and toxicity.

Q8: What analytical techniques are commonly employed for quantifying imatinib and this compound?

A: Several analytical methods have been developed and validated for the accurate and sensitive quantification of imatinib and NDI in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) [, ], tandem mass spectrometry (MS/MS) [, , , , , , , , ], and enzyme-linked immunosorbent assay (ELISA) [] are among the most widely used techniques.

Q9: Do drug transporters like ABCB1 (P-glycoprotein) influence the efficacy of imatinib and this compound?

A: Research suggests that ABCB1, a prominent efflux transporter, plays a role in transporting NDI, but its impact on imatinib transport is less pronounced [, ]. This difference might contribute to variations in their intracellular concentrations and subsequent therapeutic effects.

Q10: Are there any known mechanisms of resistance to imatinib and this compound?

A: While both compounds are effective in treating CML, resistance can develop over time. One of the main mechanisms involves mutations in the BCR-ABL kinase domain, reducing the binding affinity of imatinib and NDI [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.